Comparative Physicochemical Properties: pKa, Density, and LogP of 2-(Trifluoromethoxy)ethanamine
2-(Trifluoromethoxy)ethanamine exhibits a predicted pKa of 7.36±0.10, density of 1.235±0.06 g/cm³, and logP of 0.437. These values are distinct from its hydrochloride salt form (pKa ~11.5) and provide a baseline for comparison against non-fluorinated or differently fluorinated analogs. For context, a typical non-fluorinated ethanamine (pKa ~9-10) and methoxy analog (higher basicity) would differ, impacting protonation state and solubility profiles under physiological conditions .
| Evidence Dimension | pKa, Density, logP |
|---|---|
| Target Compound Data | pKa: 7.36±0.10; Density: 1.235±0.06 g/cm³; logP: 0.437 |
| Comparator Or Baseline | Hydrochloride salt pKa ~11.5; Non-fluorinated ethanamine pKa ~9-10 |
| Quantified Difference | ΔpKa (free base vs. HCl salt) ≈ -4.14; ΔpKa (vs. non-fluorinated) ≈ -2 to -3 |
| Conditions | Predicted values; 25°C |
Why This Matters
Lower pKa of the free base compared to typical amines indicates reduced basicity, which can affect salt formation, purification, and in vivo behavior, making this compound a deliberate choice over more basic alternatives.
